5-Benzyloxyindole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62895. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

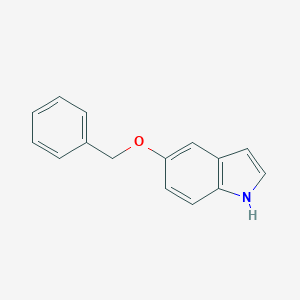

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-2-4-12(5-3-1)11-17-14-6-7-15-13(10-14)8-9-16-15/h1-10,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQLPDZCNSVBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153285 | |

| Record name | Indole, 5-benzyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215-59-4 | |

| Record name | 5-Benzyloxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1215-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 5-benzyloxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyloxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZYLOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCI4Z02E1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzyloxyindole: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties, structural characteristics, and key applications of 5-Benzyloxyindole, a versatile heterocyclic compound pivotal in medicinal chemistry and organic synthesis.

Core Properties

This compound is an organic compound featuring an indole scaffold with a benzyloxy group substituted at the 5-position.[1] At ambient temperature, it presents as a white to off-white crystalline powder.[2] This compound is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol.[2] It is stable under normal laboratory conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO | [1][2] |

| Molecular Weight | 223.27 g/mol | [3][4][5] |

| CAS Number | 1215-59-4 | [1][2] |

| Appearance | White to off-white powder | [1][2][6] |

| Melting Point | 100-104 °C | [4][5] |

| pKa | 16.63 ± 0.30 (Predicted) | [2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol (may be hazy yellow) | [2] |

| Storage | 2-8°C, Protect from light | [2][7] |

Chemical Structure

The structure of this compound consists of a bicyclic indole ring system where the benzene ring is fused to a pyrrole ring. A benzyloxy group (-OCH₂C₆H₅) is attached to the 5th position of the indole ring. This structural information is programmatically represented below.

Caption: Chemical structure of this compound.

Experimental Protocols & Applications

This compound is a valuable intermediate in the synthesis of more complex molecules.[1] It serves as a reactant in a variety of chemical transformations.

Purification Method

A common method for the purification of this compound is recrystallization from a mixture of benzene and petroleum ether or from petroleum ether alone.[6] The purity of the compound can be assessed by its melting point. For instance, the picrate derivative forms red crystals from benzene and has a melting point of 142-143°C.[6]

Synthetic Applications

This compound is utilized as a key reactant in several types of organic reactions:

-

Regio- and Stereoselective Alkenylation: It participates in morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes.[4][6][8]

-

Debenzylation Reactions: It is used in the selective removal of benzyl protective groups under mild conditions using SiliaCat-palladium.[4][6][8]

-

Friedel-Crafts Alkylation: The compound is a substrate in metal-free Friedel-Crafts alkylation reactions.[4][6][7][8]

-

Synthesis of Bioactive Molecules: It is a precursor in the preparation of protein kinase C (PKC) inhibitors and indole/quinoline carbothioic acid amide derivatives.[4][6][7][8]

-

Preparation of Tryptamine Derivatives: It is used in the regioselective preparation of CF₃-β-tryptamine derivatives.[6]

The general workflow for utilizing this compound as a starting material in a multi-step synthesis is depicted below.

References

- 1. CAS 1215-59-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. 5-(Benzyloxy)indol - NSC 62895 [sigmaaldrich.com]

- 4. 5-苄氧基吲哚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-(Benzyloxy)indole 95 1215-59-4 [sigmaaldrich.com]

- 6. This compound | 1215-59-4 [chemicalbook.com]

- 7. goldbio.com [goldbio.com]

- 8. 5-(Benzyloxy)indole 95 1215-59-4 [sigmaaldrich.com]

5-Benzyloxyindole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Benzyloxyindole, a key chemical intermediate in synthetic organic chemistry and drug discovery. The document details its chemical properties, synthesis, and significant applications, with a focus on its role as a precursor to pharmacologically active molecules. This guide includes structured data, detailed experimental methodologies, and visual representations of relevant biological pathways to support advanced research and development.

Core Chemical and Physical Properties

This compound, also known as 5-(Phenylmethoxy)-1H-indole, is a stable, solid organic compound. Its core structure consists of an indole ring system with a benzyl ether group at the 5-position. This benzyloxy group is a critical feature, often serving as a protecting group for the hydroxyl functionality in multi-step syntheses. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1215-59-4 | [1][2] |

| Molecular Formula | C₁₅H₁₃NO | [1][2] |

| Molecular Weight | 223.27 g/mol | [1][2] |

| Appearance | White to light yellow powder | [3] |

| Melting Point | 100-104 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The Fischer indole synthesis is a widely recognized and versatile method for the preparation of indoles. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. For the synthesis of this compound, 4-(benzyloxy)phenylhydrazine would be reacted with a suitable carbonyl compound, followed by intramolecular cyclization.

Experimental Protocol: Representative Fischer Indole Synthesis

-

Formation of the Hydrazone: An equimolar amount of 4-(benzyloxy)phenylhydrazine and an appropriate aldehyde or ketone (e.g., pyruvic acid or an equivalent) are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred, often with gentle heating, to form the corresponding phenylhydrazone.

-

Cyclization: A Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride) is added to the reaction mixture. The mixture is then heated to elevated temperatures to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The final product is purified by recrystallization or column chromatography.

The logical workflow for the Fischer Indole Synthesis is depicted in the following diagram.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of a variety of target molecules with potential therapeutic applications. Its utility is demonstrated in the preparation of compounds targeting the serotonergic system and the TRPM8 ion channel.

Precursor to 5-Benzyloxytryptamine, a TRPM8 Antagonist

A significant application of this compound is its use in the synthesis of 5-benzyloxytryptamine. This tryptamine derivative has been identified as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5] TRPM8 is a sensor for cold temperatures and cooling agents like menthol, and its antagonists are being investigated for the treatment of chronic pain, particularly cold allodynia.[1][6]

A common route to tryptamines from indoles involves an initial reaction at the C-3 position followed by reduction.

-

Gramine Synthesis (Mannich Reaction): this compound is reacted with formaldehyde and dimethylamine in a suitable solvent like acetic acid to yield 5-benzyloxygramine.

-

Quaternization and Cyanation: The gramine is then treated with methyl iodide to form the quaternary ammonium salt, which is subsequently displaced by a cyanide group using a cyanide salt (e.g., NaCN or KCN) to yield 3-(cyanomethyl)-5-benzyloxyindole.

-

Reduction: The nitrile group is reduced to a primary amine, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, to afford 5-benzyloxytryptamine.

Role in the Development of Protein Kinase C (PKC) Inhibitors

This compound serves as a building block in the synthesis of inhibitors of Protein Kinase C (PKC).[4] PKC is a family of enzymes that play a crucial role in various cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The indole nucleus is a common scaffold in many PKC inhibitors.

Other Synthetic Applications

This versatile intermediate is also employed in other important organic transformations:

-

Regio- and Stereoselective C-3 Alkenylation: It can be reacted with α,β-unsaturated aldehydes in the presence of a morpholine catalyst.[7]

-

Metal-Free Friedel-Crafts Alkylation: this compound can undergo Friedel-Crafts alkylation reactions without the need for a metal catalyst.[7]

-

Preparation of Indole/Quinoline Carbothioic Acid Amide Derivatives: It is a starting material for the synthesis of these more complex heterocyclic systems.[4]

Signaling Pathway Modulation

The derivatives of this compound, particularly 5-benzyloxytryptamine, have been shown to modulate specific signaling pathways, most notably the TRPM8 ion channel.

TRPM8 Channel Antagonism

The TRPM8 channel is a non-selective cation channel primarily expressed in sensory neurons.[2] It is activated by cold temperatures (below ~26°C) and cooling compounds.[1][2] Upon activation, the channel opens, allowing an influx of Ca²⁺ and Na⁺ ions, which depolarizes the neuron and leads to the sensation of cold.[8] In pathological states such as neuropathic pain, TRPM8 can become hypersensitive.

5-Benzyloxytryptamine, derived from this compound, acts as an antagonist by binding to the TRPM8 receptor and preventing its activation.[5] This blocks the ion influx and subsequent signaling, thereby reducing the sensation of cold and potentially alleviating cold-related pain.[1]

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex heterocyclic molecules with significant biological activities. Its utility in preparing TRPM8 antagonists and its potential as a scaffold for PKC inhibitors highlight its importance in drug discovery and development. The synthetic routes and biological pathways detailed in this guide provide a solid foundation for researchers and scientists working at the forefront of medicinal chemistry and chemical biology.

References

- 1. What are TRPM8 antagonists and how do they work? [synapse.patsnap.com]

- 2. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Benzyloxytryptamine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. TRPM8 - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Spectroscopic Data of 5-Benzyloxyindole

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 5-Benzyloxyindole. It is intended for researchers, scientists, and professionals in the field of drug development to aid in the characterization and quality control of this important indole derivative.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Table 1a: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (NH) | ~8.1 | br s | - |

| H-2 | ~7.2 | t | ~2.5 |

| H-3 | ~6.5 | t | ~2.5 |

| H-4 | ~7.6 | d | ~8.7 |

| H-6 | ~6.9 | dd | ~8.7, ~2.3 |

| H-7 | ~7.3 | d | ~2.3 |

| -CH₂- | ~5.1 | s | - |

| Phenyl H | ~7.3-7.5 | m | - |

Table 1b: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~125 |

| C-3 | ~103 |

| C-3a | ~129 |

| C-4 | ~112 |

| C-5 | ~154 |

| C-6 | ~113 |

| C-7 | ~103 |

| C-7a | ~131 |

| -CH₂- | ~71 |

| Phenyl C (ipso) | ~138 |

| Phenyl C | ~127-129 |

Table 2: Infrared (IR) Spectroscopy Data for this compound

The following data is sourced from the NIST Chemistry WebBook for 1H-Indole, 5-(phenylmethoxy)-.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| ~1620, 1580, 1490 | Medium-Strong | Aromatic C=C Bending |

| ~1450 | Medium | CH₂ Bending |

| ~1220 | Strong | C-O-C Asymmetric Stretch |

| ~1020 | Medium | C-O-C Symmetric Stretch |

| ~800 | Strong | C-H Out-of-plane Bending |

Table 3: Mass Spectrometry (MS) Data for this compound

The following data is sourced from the NIST Chemistry WebBook for 1H-Indole, 5-(phenylmethoxy)-. The data was obtained via electron ionization (EI).

| m/z | Relative Intensity (%) | Proposed Fragment |

| 223 | 100 | [M]⁺ (Molecular Ion) |

| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |

| 132 | 40 | [M - C₇H₇]⁺ |

| 104 | 20 | [M - C₇H₇ - CO]⁺ |

| 77 | 15 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically operating at 75-125 MHz. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. In this technique, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and the resulting data is presented as a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of 5-Benzyloxyindole Powder

This guide provides a comprehensive overview of the physical and chemical properties of 5-Benzyloxyindole, a versatile chemical reagent crucial in pharmaceutical development and organic synthesis.[1] It serves as an intermediate in the synthesis of various pharmaceuticals, including protein kinase (PKC) inhibitors and compounds targeting neurological disorders.[1][2][3][4] This document details its appearance, physical constants, and the experimental protocols used to determine these characteristics, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound, also known as 5-phenylmethoxy-1H-indole, is an organic compound characterized by an indole structure with a benzyloxy group at the 5-position.[1][5] It typically presents as a powder.[2][6] The color can range from off-white and white to light yellow or light orange.[1][5] For optimal stability, it should be stored in a cool, dry, and dark environment, with recommended temperatures between 0-8°C.[1][3][7] The compound is stable under these recommended storage conditions but may be sensitive to air.[8]

Quantitative Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Appearance | Off-white to light yellow/orange crystalline powder | [1][5] |

| Molecular Formula | C₁₅H₁₃NO | [1] |

| Molecular Weight | 223.27 g/mol | [1][2][6] |

| Melting Point | 92-104 °C (range from various suppliers) | [1][2][6][9] |

| Solubility | Moderately soluble in organic solvents | [5] |

| CAS Number | 1215-59-4 | [1][2][3] |

Experimental Protocols

Detailed methodologies for determining the primary physical characteristics of this compound powder are outlined below.

The melting point of an organic solid provides a crucial indication of its purity.[10] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to lower and broaden this range.[10][11] The following protocol is a standard method using a capillary apparatus (e.g., Mel-Temp or Thiele tube).

Materials:

-

This compound powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube with heating oil

-

Thermometer

-

Mortar and pestle (optional, for fine powdering)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.[11]

-

Capillary Loading: Firmly press the open end of a capillary tube into the powder, trapping a small amount. Tap the sealed end of the tube gently on a hard surface to pack the powder down to a height of 1-2 mm.[12][13]

-

Apparatus Setup:

-

Mel-Temp: Insert the capillary tube into the sample holder and place the thermometer in its designated well.[10]

-

Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb. Suspend the assembly in the Thiele tube filled with heating oil.[11]

-

-

Heating: Begin heating the apparatus. For an initial, rapid determination, heat quickly to find an approximate melting point.[10] For an accurate measurement, allow the apparatus to cool and begin again, heating slowly at a rate of 1-2°C per minute as the temperature approaches the expected melting point.[11]

-

Observation and Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely liquefied.

-

-

Reporting: The melting point is reported as the range from T1 to T2. Repeat the measurement with a fresh sample to ensure consistency.[10]

Solubility tests help characterize a compound's polarity and identify suitable solvents for reactions or analysis.[14] The principle of "like dissolves like" is a useful guide, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[15]

Materials:

-

This compound powder

-

A selection of solvents (e.g., water, methanol, dichloromethane, hexane)

-

Test tubes

-

Spatula

-

Vortex mixer or stirring rod

Procedure:

-

Sample Preparation: Add approximately 25 mg of this compound powder to a clean, dry test tube.[14]

-

Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.[14]

-

Mixing: Vigorously mix the contents by tapping the tube, using a vortex mixer, or stirring with a glass rod for at least one minute to ensure the system reaches equilibrium.[14]

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Recording: Record the solubility of this compound in each tested solvent. For aqueous solutions, the pH can also be tested to check for acidic or basic properties.[14]

Visualization of Related Workflows and Pathways

The following diagrams, created using the DOT language, illustrate logical workflows and biological pathways relevant to the application of this compound.

Caption: Role of this compound in the Drug Development Pipeline.

Caption: The Melatonin Biosynthesis Pathway from Tryptophan.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-苄氧基吲哚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. goldbio.com [goldbio.com]

- 4. 5-(Benzyloxy)indole 95% | 1215-59-4 [sigmaaldrich.com]

- 5. CAS 1215-59-4: this compound | CymitQuimica [cymitquimica.com]

- 6. 5-(Benzyloxy)indole 95 1215-59-4 [sigmaaldrich.com]

- 7. 5-(Benzyloxy)-1H-indole(1215-59-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 5-(Benzyloxy)indole 95 1215-59-4 [sigmaaldrich.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. m.youtube.com [m.youtube.com]

Solubility Profile of 5-Benzyloxyindole in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Benzyloxyindole, a key intermediate in synthetic medicinal chemistry. Due to the limited availability of precise quantitative solubility data in public literature, this document outlines the expected solubility profile based on qualitative reports and chemical principles. Furthermore, it details a robust experimental protocol for accurately determining the solubility of this compound in various organic solvents.

Introduction to this compound

This compound, with the chemical formula C₁₅H₁₃NO, is a white to off-white crystalline powder.[1] Its molecular structure consists of an indole core with a benzyloxy group at the 5-position. This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules, including tryptamine derivatives and serotonin receptor modulators.[1] Understanding its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation development.

Solubility Profile

While specific quantitative solubility data for this compound is scarce, qualitative information from various sources allows for the construction of a general solubility profile. The compound is reported to be practically insoluble in water, a characteristic consistent with its largely non-polar aromatic structure.[1] Its solubility in organic solvents is generally described as moderate to good.

One source indicates that this compound is soluble in chloroform and warm ethanol. Another notes that a solution in ethanol may appear as "hazy yellow," suggesting at least moderate solubility.[1][2] The use of benzene/petroleum ether for recrystallization implies solubility in these non-polar solvent systems, particularly at elevated temperatures. The presence of residual toluene or ethanol in some commercial samples further suggests its solubility in these solvents.[3][4][5]

Based on these observations and the chemical principle of "like dissolves like," a hypothetical solubility profile is presented in Table 1. It is crucial to note that these are estimated classifications, and experimental verification is necessary for precise quantitative values.

Table 1: Hypothetical Solubility Profile of this compound at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility Classification | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity of DMSO is effective at dissolving a wide range of organic compounds.[6][7] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a powerful solvent for many organic molecules. | |

| Polar Protic | Methanol | Moderately Soluble | The hydroxyl group allows for some interaction, but the large non-polar region of this compound limits high solubility. |

| Ethanol | Soluble (especially when warm) | Reports indicate solubility, which is expected to increase with temperature.[2] | |

| Non-Polar Aromatic | Toluene | Soluble | The aromatic nature of toluene aligns with the benzene and indole rings of the solute.[8] |

| Benzene | Soluble | Similar to toluene, benzene is a good solvent for non-polar, aromatic compounds. | |

| Halogenated | Dichloromethane (DCM) | Soluble | A common solvent for a wide range of organic compounds with moderate polarity. |

| Chloroform | Soluble | Explicitly mentioned as a solvent for this compound. | |

| Ethers | Diethyl Ether | Sparingly Soluble | Lower polarity compared to other solvents may result in lower solubility. |

| Tetrahydrofuran (THF) | Moderately Soluble | Higher polarity than diethyl ether, likely leading to better dissolution. | |

| Esters | Ethyl Acetate | Moderately Soluble | A solvent of intermediate polarity, expected to be a reasonable solvent for this compound. |

| Alkanes | Hexane | Sparingly Soluble to Insoluble | The non-polar aliphatic nature of hexane is a poor match for the more complex polarity of this compound. |

| Petroleum Ether | Sparingly Soluble (increases with heat) | Used in recrystallization, indicating that solubility is likely low at room temperature but increases significantly upon heating. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The equilibrium shake-flask method followed by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) is a widely accepted approach.

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of labeled vials.

-

To each vial, add a known volume of a specific organic solvent. The excess solid should be clearly visible to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or the solvent being tested if it is a suitable mobile phase component).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant samples with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Principle of "Like Dissolves Like"

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The "like dissolves like" principle is a useful heuristic. The diagram below illustrates the expected interactions between this compound and solvents of varying polarities.

Caption: "Like dissolves like" principle applied to this compound solubility.

References

- 1. Page loading... [guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound, 94%, may contain up to ca 7% toluene 5 g | Request for Quote [thermofisher.com]

- 5. This compound, 94%, may contain up to ca 7% toluene [cymitquimica.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 5-Benzyloxyindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxyindole is a key heterocyclic building block in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its utility stems from the presence of the versatile indole scaffold and the protecting benzyloxy group at the 5-position, which can be readily removed to furnish the corresponding 5-hydroxyindole, a common motif in serotonergic ligands. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on established and modern synthetic methodologies. Detailed experimental protocols, comparative quantitative data, and mechanistic pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Discovery and First Synthesis

The first synthesis of this compound was reported by Werner R. Boehme in 1953 in the Journal of the American Chemical Society. The synthesis commenced with the protection of 5-hydroxyindole as its benzyl ether.

Experimental Protocol: Synthesis of this compound from 5-Hydroxyindole

Reaction:

A solution of 5-hydroxyindole (1.0 eq) in a suitable solvent such as acetone or ethanol is treated with a base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.1-1.5 eq), to generate the corresponding phenoxide. To this mixture, benzyl chloride (BnCl) or benzyl bromide (BnBr) (1.1-1.2 eq) is added, and the reaction is heated to reflux for several hours. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product. Purification by recrystallization or column chromatography yields pure this compound.

Quantitative Data:

While the original publication by Boehme should be consulted for the exact experimental details and yield, syntheses of this type typically afford the product in good to excellent yields, often exceeding 80%.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, with the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis being the most prominent.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a classic and versatile method for constructing the indole ring system.[1] The general approach involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.

For the synthesis of this compound, p-benzyloxyphenylhydrazine is the key starting material. This is reacted with a suitable acetaldehyde equivalent, such as acetaldehyde dimethyl acetal, in the presence of an acid catalyst.

Experimental Protocol:

A mixture of p-benzyloxyphenylhydrazine hydrochloride (1.0 eq) and acetaldehyde dimethyl acetal (1.1-1.5 eq) is heated in a suitable solvent, such as ethanol or acetic acid, in the presence of a strong acid catalyst like polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or zinc chloride (ZnCl₂). The reaction is typically refluxed for several hours. Upon completion, the reaction mixture is cooled and neutralized with a base. The product is then extracted into an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

// Nodes p_benzyloxyphenylhydrazine [label="p-Benzyloxyphenylhydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; acetaldehyde_acetal [label="Acetaldehyde Acetal", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazone [label="Hydrazone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; enamine [label="Enamine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; di_imine [label="Di-imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; aminoacetal [label="Cyclized Intermediate\n(Aminoacetal)", fillcolor="#FBBC05", fontcolor="#202124"]; indole [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; acid [label="Acid Catalyst\n(e.g., PPA, H₂SO₄)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ammonia [label="NH₃", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges p_benzyloxyphenylhydrazine -> hydrazone; acetaldehyde_acetal -> hydrazone; hydrazone -> enamine [label="Tautomerization"]; enamine -> di_imine [label="[2][2]-Sigmatropic\nRearrangement", arrowhead="normal"]; acid -> enamine [style=dashed]; di_imine -> aminoacetal [label="Cyclization"]; aminoacetal -> indole [label="Elimination of NH₃"]; aminoacetal -> ammonia [style=dashed, arrowhead="normal"]; acid -> aminoacetal [style=dashed]; } END_DOT Figure 1: Fischer Indole Synthesis Pathway for this compound.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a milder and often higher-yielding alternative to the Fischer indole synthesis, particularly for the synthesis of indoles unsubstituted at the 2- and 3-positions.[2][3] This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.

The synthesis of this compound via this method would start from 4-benzyloxy-2-nitrotoluene. This is first condensed with a formamide acetal to form a β-amino-o-nitrostyrene, which is then subjected to reductive cyclization. A detailed protocol for the synthesis of the isomeric 4-benzyloxyindole provides a reliable template for this synthesis.

Experimental Protocol (Adapted for this compound):

-

Step 1: Enamine Formation. A solution of 4-benzyloxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq). The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

-

Step 2: Reductive Cyclization. The crude enamine is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and methanol. A reducing agent is then added. Common reducing systems include palladium on carbon (Pd/C) with hydrogen gas, or Raney nickel with hydrazine hydrate. The reaction is stirred at room temperature or with gentle heating until the reduction and cyclization are complete. The catalyst is then removed by filtration, and the filtrate is concentrated. The residue is purified by column chromatography or recrystallization to afford this compound.

// Nodes nitrotoluene [label="4-Benzyloxy-2-nitrotoluene", fillcolor="#F1F3F4", fontcolor="#202124"]; dmf_dma [label="DMF-DMA", fillcolor="#F1F3F4", fontcolor="#202124"]; enamine [label="Enamine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; amino_intermediate [label="Amino Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; indole [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; reducing_agent [label="Reducing Agent\n(e.g., Pd/C, H₂ or\nRaney Ni, N₂H₄)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dimethylamine [label="Dimethylamine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges nitrotoluene -> enamine; dmf_dma -> enamine; enamine -> amino_intermediate [label="Reduction of Nitro Group"]; reducing_agent -> enamine [style=dashed]; amino_intermediate -> indole [label="Cyclization and\nElimination"]; amino_intermediate -> dimethylamine [style=dashed, arrowhead="normal"]; } END_DOT Figure 2: Leimgruber-Batcho Synthesis Pathway for this compound.

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 98-102 °C |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.05 (br s, 1H, N-H), 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.25 (d, J = 8.8 Hz, 1H, H-7), 7.18 (t, J = 2.8 Hz, 1H, H-2), 7.10 (d, J = 2.4 Hz, 1H, H-4), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.50 (dd, J = 2.8, 0.8 Hz, 1H, H-3), 5.10 (s, 2H, -OCH₂-).

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 153.5 (C-5), 137.5 (Ar-C of benzyl), 131.2 (C-7a), 128.6 (Ar-CH of benzyl), 127.9 (Ar-CH of benzyl), 127.5 (Ar-C of benzyl), 124.8 (C-2), 112.3 (C-7), 111.8 (C-6), 103.0 (C-4), 102.7 (C-3), 71.0 (-OCH₂-).

Comparison of Synthetic Routes

| Synthesis Method | Key Starting Materials | Catalyst/Reagents | Typical Yield | Advantages | Disadvantages |

| Protection of 5-Hydroxyindole | 5-Hydroxyindole, Benzyl Halide | Base (K₂CO₃, NaOH) | >80% | High yield, simple procedure. | Requires the availability of 5-hydroxyindole. |

| Fischer Indole Synthesis | p-Benzyloxyphenylhydrazine, Acetaldehyde Acetal | Acid (PPA, H₂SO₄, ZnCl₂) | 40-60% | Versatile, well-established. | Harsh acidic conditions, moderate yields. |

| Leimgruber-Batcho Synthesis | 4-Benzyloxy-2-nitrotoluene, DMF-DMA | Reducing Agent (Pd/C, H₂ or Raney Ni, N₂H₄) | 60-80% | Milder conditions, good yields, suitable for unsubstituted indoles. | Requires synthesis of the substituted o-nitrotoluene. |

Conclusion

The synthesis of this compound is a well-documented process with multiple viable routes. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The original synthesis by protection of 5-hydroxyindole remains a high-yielding and straightforward approach. For de novo synthesis of the indole ring, the Leimgruber-Batcho method offers a milder and often more efficient alternative to the classical Fischer indole synthesis. This guide provides the necessary technical information for researchers to select and implement the most suitable method for their synthetic needs.

References

5-Benzyloxyindole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of its Synthesis, Reactivity, and Application as a Key Chemical Intermediate in Organic Synthesis

Introduction

5-Benzyloxyindole is a crucial heterocyclic building block in the field of organic synthesis, particularly in the development of pharmacologically active compounds. Its indole core, coupled with the versatile benzyloxy protecting group at the 5-position, makes it an ideal starting material for the synthesis of a wide array of complex molecules. This technical guide provides a detailed overview of the synthesis, key reactions, and applications of this compound, with a focus on its role as a chemical intermediate in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₃NO | [1] |

| Molecular Weight | 223.27 g/mol | [1] |

| Melting Point | 100-104 °C | [1] |

| CAS Number | 1215-59-4 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Storage | Store at 4°C, protect from light | [2][3] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the protection of the hydroxyl group of 5-hydroxyindole with a benzyl group. This is typically achieved via a Williamson ether synthesis.

Experimental Protocol: Benzylation of 5-Hydroxyindole

Objective: To synthesize this compound by the benzylation of 5-hydroxyindole.

Reaction Scheme:

Materials:

-

5-Hydroxyindole

-

Benzyl chloride

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-hydroxyindole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 5-Hydroxyindole | 133.15 | 1.0 | - |

| Benzyl chloride | 126.58 | 1.2 | - |

| Potassium carbonate | 138.21 | 2.0 | - |

| This compound | 223.27 | - | 85-95 |

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.15 (br s, 1H, NH)

-

δ 7.45 - 7.30 (m, 5H, Ar-H of benzyl)

-

δ 7.27 (d, J = 8.8 Hz, 1H, H-7)

-

δ 7.20 (t, J = 2.8 Hz, 1H, H-2)

-

δ 7.15 (d, J = 2.4 Hz, 1H, H-4)

-

δ 6.95 (dd, J = 8.8, 2.4 Hz, 1H, H-6)

-

δ 6.50 (dd, J = 2.8, 0.8 Hz, 1H, H-3)

-

δ 5.10 (s, 2H, OCH₂)

¹³C NMR (101 MHz, CDCl₃):

-

δ 153.5, 137.8, 131.5, 128.6, 127.9, 127.5, 124.8, 122.5, 112.5, 111.8, 103.5, 102.8, 70.8

IR (KBr, cm⁻¹):

-

3405 (N-H stretch)

-

3060, 3030 (Ar C-H stretch)

-

1620, 1585, 1490 (C=C stretch)

-

1250 (C-O stretch)

-

740, 695 (Ar C-H bend)

Key Reactions of this compound as a Chemical Intermediate

This compound serves as a versatile intermediate for a variety of chemical transformations, primarily leveraging the reactivity of the indole nucleus at the C3 position and the ability to deprotect the 5-hydroxy group.

Electrophilic Substitution at C3

The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack.

This reaction introduces a formyl group at the C3 position, a precursor for various tryptamine derivatives.

Experimental Protocol: Synthesis of this compound-3-carboxaldehyde

Objective: To synthesize this compound-3-carboxaldehyde via Vilsmeier-Haack formylation.

Reaction Scheme:

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Aqueous sodium hydroxide solution

Procedure:

-

In a flask, cool DMF (10 eq) in an ice bath.

-

Slowly add POCl₃ (3 eq) dropwise with stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

-

Slowly add a solution of this compound (1.0 eq) in DMF to the prepared Vilsmeier reagent, keeping the temperature below 10 °C.

-

After the addition is complete, warm the mixture to 35 °C and stir for 1-2 hours.

-

Pour the reaction mixture into ice-water and then make the solution alkaline (pH 8-9) by the slow addition of aqueous NaOH solution.

-

The product precipitates from the solution. Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound-3-carboxaldehyde.[4][5]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| This compound | 223.27 | 1.0 | - |

| POCl₃ | 153.33 | 3.0 | - |

| DMF | 73.09 | 10.0 | - |

| This compound-3-carboxaldehyde | 251.28 | - | 80-90 |

This reaction introduces an acyl group at the C3 position, leading to the formation of 3-acylindoles, which are precursors to various bioactive molecules.

Experimental Protocol: Synthesis of 3-Acetyl-5-benzyloxyindole

Objective: To synthesize 3-acetyl-5-benzyloxyindole via Friedel-Crafts acylation.

Reaction Scheme:

Materials:

-

This compound

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM in a flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the suspension.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[6][7][8]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| This compound | 223.27 | 1.0 | - |

| Acetic anhydride | 102.09 | 1.1 | - |

| Aluminum chloride | 133.34 | 1.2 | - |

| 3-Acetyl-5-benzyloxyindole | 265.31 | - | 70-85 |

Deprotection of the Benzyl Group

The benzyl group can be readily removed to unveil the 5-hydroxy functionality, which is a key feature in many biologically active indoles like serotonin.

This is a clean and efficient method for debenzylation.

Experimental Protocol: Synthesis of 5-Hydroxyindole

Objective: To synthesize 5-hydroxyindole by the debenzylation of this compound.

Reaction Scheme:

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a hydrogenation flask.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process is repeated three times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 5-hydroxyindole.[6][9][10][11]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| This compound | 223.27 | 1.0 | - |

| 10% Pd/C | - | 5-10 mol% | - |

| 5-Hydroxyindole | 133.15 | - | >95 |

Applications in the Synthesis of Bioactive Molecules

This compound is a pivotal intermediate in the synthesis of numerous important pharmaceutical compounds.

Synthesis of Serotonin

Serotonin (5-hydroxytryptamine) is a key neurotransmitter, and its synthesis is a significant application of this compound chemistry. The Speeter-Anthony tryptamine synthesis is a classic route.[5][12]

Experimental Workflow:

Caption: Synthetic pathway to Serotonin and Bufotenine from this compound.

Experimental Protocol: Speeter-Anthony Synthesis of Serotonin from this compound

Objective: To synthesize serotonin starting from this compound.

Procedure:

-

Formation of this compound-3-glyoxylyl chloride: this compound is reacted with oxalyl chloride in a suitable solvent like diethyl ether to yield this compound-3-glyoxylyl chloride. This intermediate is typically used in the next step without extensive purification. A near-quantitative yield is often achieved.[12]

-

Amidation: The crude glyoxylyl chloride is then reacted with ammonia to form this compound-3-glyoxylamide.

-

Reduction: The glyoxylamide is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) to yield 5-benzyloxy-3-(2-aminoethyl)indole.

-

Debenzylation: The final step is the catalytic hydrogenation of 5-benzyloxy-3-(2-aminoethyl)indole using H₂ gas and a palladium catalyst (Pd/C) to remove the benzyl protecting group and afford serotonin.[12]

Precursor to Protein Kinase C (PKC) Inhibitors

This compound derivatives are precursors to potent and selective inhibitors of Protein Kinase C (PKC), such as bisindolylmaleimides. These compounds are of significant interest in cancer therapy and immunology.[13][14][15]

Signaling Pathway Diagram: Protein Kinase C (PKC) Pathway

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition.

Synthetic Strategy towards Bisindolylmaleimide Precursors:

While a direct synthesis of a specific PKC inhibitor from this compound is not detailed in the provided search results, a logical synthetic approach involves the preparation of a 3-substituted-5-benzyloxyindole which can then be used in a coupling reaction to form the bisindolylmaleimide core. For example, a Grignard reagent of this compound could be prepared and reacted with a dihalomaleimide.

Logical Workflow:

Caption: Proposed synthetic route to bisindolylmaleimide precursors from this compound.

Conclusion

This compound is an invaluable intermediate in organic synthesis, offering a versatile platform for the construction of complex, biologically active molecules. Its utility is demonstrated in the synthesis of key pharmaceutical targets such as serotonin and as a precursor for potent enzyme inhibitors. The reactions detailed in this guide, including electrophilic substitutions and deprotection strategies, highlight the strategic importance of the benzyloxy group in multistep synthetic sequences. This comprehensive overview of its synthesis, characterization, and reactivity provides a solid foundation for researchers and professionals in the field of drug discovery and development to effectively utilize this important building block.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. growingscience.com [growingscience.com]

- 3. goldbio.com [goldbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. websites.umich.edu [websites.umich.edu]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 5-Benzyloxyindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-benzyloxyindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the design and synthesis of novel therapeutic agents. Its unique combination of a lipophilic benzyloxy group and a pharmacologically active indole nucleus has drawn significant interest for its potential to modulate various biological pathways. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential.

Anticancer Activity

Derivatives of the this compound core have demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines. The mechanism of action for many indole-based anticancer agents involves the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds, with IC50 and GI50 values providing a quantitative measure of their potency.

| Compound ID | Derivative/Modification | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| SBS3 | Indole chalcone derivative | HCT-116 (Colon) | MTT | 10.70 | [1] |

| SBS4 | Indole chalcone derivative | HCT-116 (Colon) | MTT | >10.70 | [1] |

| 5f | Indole-based sulfonohydrazide | MCF-7 (Breast) | Not Specified | 13.2 | [2] |

| 5f | Indole-based sulfonohydrazide | MDA-MB-468 (Breast) | Not Specified | 8.2 | [2] |

| 5k | Indole-based sulfonohydrazide | MCF-7 (Breast) | Not Specified | 17.3 | [2] |

| U2 | Indole-based Bcl-2 inhibitor | MCF-7 (Breast) | Not Specified | 0.83 ± 0.11 | [3] |

| U2 | Indole-based Bcl-2 inhibitor | A549 (Lung) | Not Specified | 0.73 ± 0.07 | [3] |

| U3 | Indole-based Bcl-2 inhibitor | MCF-7 (Breast) | Not Specified | 1.17 ± 0.10 | [3] |

| HA-2l | 5-Arylindole amide/imine | mTOR Inhibition | Biochemical | 0.066 | [4] |

| HA-2c | 5-Arylindole amide/imine | mTOR Inhibition | Biochemical | 0.075 | [4] |

Experimental Protocols

MTT Assay for Cell Viability:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cytotoxicity:

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the wells five times with 1% (v/v) acetic acid.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid.

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[1]

Signaling Pathways in Anticancer Activity

Indole derivatives often exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Antimicrobial Activity

The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. While specific data for a wide range of this compound derivatives is limited, related indole compounds have shown promising activity against various bacterial and fungal strains.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected indole derivatives against various microorganisms.

| Compound ID | Derivative/Modification | Microorganism | MIC (µg/mL) | Reference |

| 3g | Imidazolidine-2,4-dione derivative | P. aeruginosa | 0.25 | [5][6] |

| 3e | Imidazolidine-2,4-dione derivative | K. pneumoniae | 2 | [5][6] |

| 3h | Imidazolidine-2,4-dione derivative | K. pneumoniae | 2 | [5][6] |

| 3g | Imidazolidine-2,4-dione derivative | E. faecalis | 2 | [5][6] |

| 3b | Imidazolidine-2,4-dione derivative | C. albicans | 0.25 | [5][6] |

| 8b | Ciprofloxacin-indole hybrid | S. aureus CMCC 25923 | 0.0625 | [7] |

| 3a | Ciprofloxacin-indole hybrid | Various strains | 0.25 - 8 | [7] |

Experimental Protocol

Broth Microdilution Method for MIC Determination:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Compound ID | Derivative/Modification | Target/Assay | IC50 (µM) | Reference |

| Indoline derivative 73 | Dual 5-LOX/sEH inhibitor | 5-Lipoxygenase (5-LOX) | 0.41 ± 0.01 | [8] |

| 13b | Indole-2-formamide benzimidazole[2,1-b]thiazole | NO production | 10.992 | [9] |

| 13b | Indole-2-formamide benzimidazole[2,1-b]thiazole | IL-6 release | 2.294 | [9] |

| 13b | Indole-2-formamide benzimidazole[2,1-b]thiazole | TNF-α release | 12.901 | [9] |

| UA-1 | Indole derivative of ursolic acid | NO inhibition | 2.2 ± 0.4 | [10] |

Experimental Protocol

Griess Assay for Nitric Oxide (NO) Production:

This assay measures the production of nitric oxide by macrophages, a key mediator of inflammation.

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

-

Griess Reagent: Mix equal volumes of cell culture supernatant with Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage inhibition of NO production.[11][12]

Signaling Pathway in Anti-inflammatory Activity

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

Figure 3: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Neuroprotective Activity

Neurodegenerative diseases are characterized by progressive neuronal loss. Indole derivatives, including those with a 5-benzyloxy substitution, are being explored for their potential to protect neurons from oxidative stress and other insults.

Quantitative Data for Neuroprotective Activity

Specific quantitative data for the neuroprotective effects of a range of this compound derivatives is an emerging area of research. The data below is from related indole compounds, illustrating the potential of this scaffold.

| Compound ID | Derivative/Modification | Assay/Model | Effect | Reference |

| Curcumin pyrazole derivative (5) | Indole-containing derivative | Nrf2 activation in PC12 cells | Neuroprotection | [13] |

| Indole-phenolic hybrid (21) | Synthetic indole derivative | H₂O₂-induced cytotoxicity in SH-SY5Y cells | 89.41 ± 5.03% cell viability | |

| Indole-phenolic hybrid (20) | Synthetic indole derivative | H₂O₂-induced cytotoxicity in SH-SY5Y cells | 83.69 ± 3.22% cell viability |

Experimental Protocol

Neuroprotective Assay in SH-SY5Y Cells:

The SH-SY5Y human neuroblastoma cell line is a common model for studying neuroprotection.

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and, if desired, differentiate them into a more neuron-like phenotype.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2-4 hours.[3]

-

Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[3]

-

Incubation: Incubate the cells for 24 hours.

-

Cell Viability Assessment: Determine cell viability using the MTT or SRB assay as described previously.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the neurotoxin-only treated cells.

Signaling Pathway in Neuroprotective Activity

The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 by indole derivatives can lead to the expression of antioxidant and cytoprotective genes.

Figure 4: Activation of the Nrf2 antioxidant pathway by this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics with a wide range of biological activities. The evidence presented in this guide highlights the potential of these derivatives as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Further research into the synthesis of diverse libraries of this compound derivatives and comprehensive evaluation of their biological activities and mechanisms of action is warranted to fully exploit the therapeutic potential of this versatile chemical scaffold. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in this exciting field.

References

- 1. jchr.org [jchr.org]

- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies | Faculty members [faculty.ksu.edu.sa]

- 7. ijper.org [ijper.org]

- 8. Frontiers | Investigating antibacterial and anti-inflammatory properties of synthetic curcuminoids [frontiersin.org]

- 9. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NRF2 activates growth factor genes and downstream AKT signaling to induce mouse and human hepatomegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the 5-Benzyloxyindole Chemical Family: Synthesis, Pharmacological Significance, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The 5-benzyloxyindole scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active compounds. Its unique chemical architecture, featuring a protected hydroxyl group on the indole ring, allows for strategic functionalization and the development of targeted therapeutic agents. This technical guide provides a comprehensive overview of the this compound chemical family, detailing its synthesis, key derivatives with their biological activities, and explicit experimental protocols.

Core Chemical Properties and Synthesis

This compound, a white to off-white crystalline solid, is an aromatic heterocyclic organic compound.[1] The presence of the benzyloxy group at the 5-position makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3] This protecting group enhances the compound's stability and allows for selective reactions at other positions of the indole nucleus.[2]

The synthesis of this compound and its derivatives often involves classical indole syntheses, such as the Fischer indole synthesis, or modifications of the indole ring. One key application is in the preparation of tryptamine derivatives and serotonin receptor modulators.[1]

Pharmacological Significance and Key Derivatives

Derivatives of this compound have shown significant promise in various therapeutic areas, including oncology, neurology, and inflammatory diseases. The benzyloxy group can be readily removed to yield the corresponding 5-hydroxyindole derivative, which is often the biologically active form.

Anticancer Agents

A significant area of research has focused on this compound derivatives as anticancer agents, particularly as kinase inhibitors. These compounds target key signaling pathways involved in cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Target | Cell Line | IC50 (µM) | Reference |

| 16 (Osimertinib analog) | EGFR | A549 (Lung), PC3 (Prostate) | 1.026 | [4] |

| 16 (Osimertinib analog) | SRC Kinase | - | 0.002 | [4] |

| AK34 ((E)-3-benzylideneindolin-2-one derivative) | Aurora A Kinase | - | 1.68 | [5] |

| 5h (Tetrahydroquinoline derivative) | Hela, HepG2, H1299, HCT-116, MCF-7 | - | 18.12 - 32.60 | [6] |

| 5m (Tetrahydroquinoline derivative) | Hela, HepG2, H1299, HCT-116, MCF-7 | - | 29.30 - 42.14 | [6] |

Serotonin Receptor Ligands

The this compound core is a key component in the synthesis of ligands for various serotonin (5-HT) receptors, which are implicated in a range of neurological and psychiatric disorders.[3][7]

Table 2: Serotonin Receptor Affinity of this compound Derivatives

| Compound/Derivative | Receptor Subtype | Affinity (Ki, nM) | Reference |

| Cilansetron (1,7-annelated indole) | 5-HT3 | 0.19 | [8] |